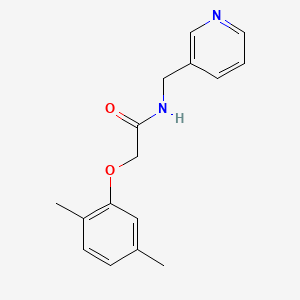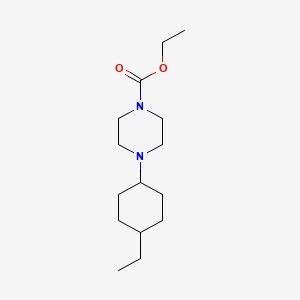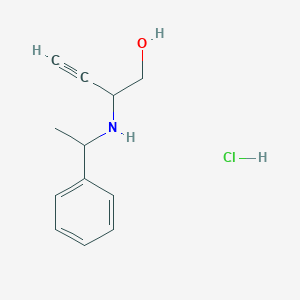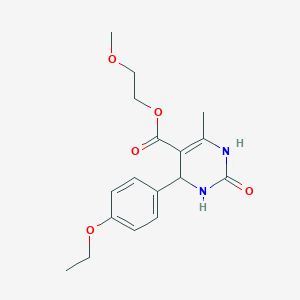![molecular formula C28H25ClN2O2 B5059182 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 5871-39-6](/img/structure/B5059182.png)
2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and muscle relaxant properties. This particular compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a tetrahydrobenzo[b][1,4]benzodiazepinone core.
Preparation Methods
The synthesis of 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one can be achieved through several synthetic routes. One common method involves the condensation of benzodiazepine intermediates with benzoyl chloride and chlorophenyl derivatives under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods often involve multi-step processes to ensure high yield and purity of the final compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzodiazepine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include various substituted benzodiazepines and their derivatives.
Scientific Research Applications
2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives, which are studied for their potential pharmacological activities.
Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinities and mechanisms of action.
Medicine: Research focuses on its potential therapeutic effects, including its use as an anxiolytic, sedative, and muscle relaxant. Studies also explore its efficacy in treating neurological disorders and its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and muscle relaxant effects commonly associated with benzodiazepines .
Comparison with Similar Compounds
Similar compounds to 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one include:
Diazepam: Known for its anxiolytic and muscle relaxant properties, diazepam has a similar benzodiazepine core but differs in its substituents.
Midazolam: This compound is used as a sedative and anesthetic, with a structure that includes an imidazole ring fused to the benzodiazepine core.
The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O2/c1-28(2)15-23-25(24(32)16-28)26(19-10-6-7-11-20(19)29)31-21-13-12-18(14-22(21)30-23)27(33)17-8-4-3-5-9-17/h3-14,26,30-31H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHSGJQFCXVFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386844 |
Source


|
| Record name | 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5871-39-6 |
Source


|
| Record name | 2-benzoyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,3-diphenylpyrazol-4-yl)-3H-chromeno[3,4-d]imidazol-4-one](/img/structure/B5059111.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5059115.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5059120.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5059137.png)


![2,4-dichloro-N'-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide](/img/structure/B5059160.png)

![2-[(4-Nitrobenzyl)thio]pyrimidin-4-ol](/img/structure/B5059170.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5059198.png)
![N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]propanediamide](/img/structure/B5059203.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B5059210.png)

